molecular formula C18H16FNO3S B2698858 4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide CAS No. 314769-18-1

4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B2698858
CAS No.: 314769-18-1
M. Wt: 345.39
InChI Key: UEDWDPCKCZTCBF-UHFFFAOYSA-N
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Description

4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom, a furan-2-ylmethyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine. For example, benzenesulfonyl chloride can be reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the sulfonamide intermediate with a furan-2-ylmethyl halide (e.g., furan-2-ylmethyl bromide) under basic conditions.

    Attachment of the p-tolyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(furan-2-ylmethyl)-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-chloro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-fluoro-N-(thiophen-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is unique due to the presence of the furan-2-ylmethyl group, which can impart specific electronic and steric properties to the compound

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-14-4-8-16(9-5-14)20(13-17-3-2-12-23-17)24(21,22)18-10-6-15(19)7-11-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDWDPCKCZTCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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